molecular formula C14H19BN2O3 B13937858 7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13937858
M. Wt: 274.13 g/mol
InChI Key: NNERRZHKRWAIPV-UHFFFAOYSA-N
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Description

7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a methoxy group at the 7th position and a boronate ester group at the 6th position of the imidazo[1,2-a]pyridine ring. The boronate ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known for its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Borylation: The boronate ester group is introduced through a borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and boronate ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The boronate ester group makes this compound useful as a catalyst in various organic transformations, including Suzuki-Miyaura cross-coupling reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an enzyme inhibitor, making it valuable in biochemical studies.

    Fluorescent Probes: It can be used as a fluorescent probe for detecting specific biomolecules.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 6-Fluoropyridine-3-boronic Acid Pinacol Ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: The uniqueness of 7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine lies in its combination of the imidazo[1,2-a]pyridine core with the boronate ester group. This combination imparts specific reactivity and binding properties that are not observed in other similar compounds. The presence of the methoxy group further enhances its chemical and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

7-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-9-17-7-6-16-12(17)8-11(10)18-5/h6-9H,1-5H3

InChI Key

NNERRZHKRWAIPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=C2OC

Origin of Product

United States

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